molecular formula C9H11BrClFSi B14763402 (3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane

(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane

Cat. No.: B14763402
M. Wt: 281.62 g/mol
InChI Key: BEYJVINRJGMSNR-UHFFFAOYSA-N
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Description

(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of (3-Bromo-6-chloro-2-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted phenyltrimethylsilanes.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction Reactions: Formation of phenols or hydrocarbons.

Scientific Research Applications

(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.

    Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as a precursor for the development of drugs and diagnostic agents.

    Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms on the phenyl ring are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms. In coupling reactions, the compound forms biaryl products through palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane can be compared with other similar compounds such as:

    (3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane: Similar structure but different substitution pattern.

    (3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains a hydroxyl group instead of a trimethylsilyl group.

    (3-Bromo-5-chlorophenyl)trimethylsilane: Lacks the fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C9H11BrClFSi

Molecular Weight

281.62 g/mol

IUPAC Name

(3-bromo-6-chloro-2-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H11BrClFSi/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3

InChI Key

BEYJVINRJGMSNR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)Br)Cl

Origin of Product

United States

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